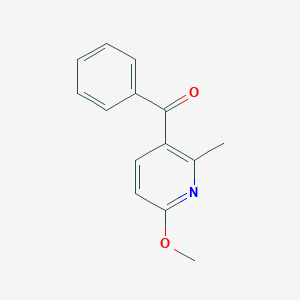![molecular formula C12H20N2O4 B13016190 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate: is a complex organic compound with the following structural formula:
C8H14O4
It belongs to the class of diazabicycloalkanes and contains both a bicyclic ring system and carboxylate functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Bicyclic Ring System:
- Start with a suitable precursor containing the bicyclic ring system.
- Introduce tert-butyl and methyl groups at specific positions using appropriate reagents.
- Protect the carboxylic acid groups during the reaction.
-
Esterification:
- React the protected compound with tert-butyl chloroformate (or tert-butyl bromoformate) to form the tert-butyl ester.
- Remove the protecting groups to reveal the final compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
Análisis De Reacciones Químicas
Reactivity
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: Substitution reactions may occur at the tert-butyl or methyl positions.
Carboxylation: The carboxylate groups participate in carboxylation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., amines).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related diazabicycloalkanes, the unique combination of tert-butyl, methyl, and carboxylate groups in this compound sets it apart. Similar compounds include :
2,3-Diazabicyclo[2.2.1]-hept-2-ene: A simpler diazabicycloalkane.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate: Contains a boron-containing group.
2-(Tert-butyl) 6-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Similar structure with additional benzyl group.
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-7-5-8(13-6-7)9(14)10(15)17-4/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
OCEUCRCQUNIZNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)OC)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
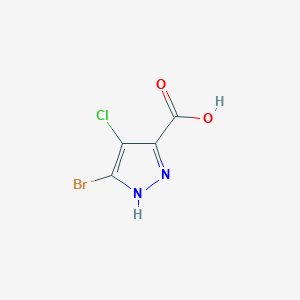


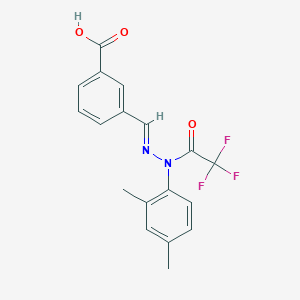

![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
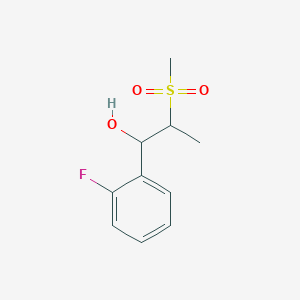
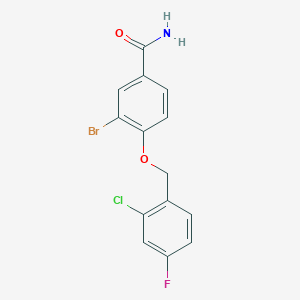
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
